![molecular formula C23H23N3O2S B11424455 8-(4-ethylphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424455.png)

8-(4-ethylphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound, also known as Tris(4-ethynylphenyl)amine , has the chemical formula C24H15N and a molecular weight of 317.38 g/mol .

- It features a fused pyridothiadiazine ring system with three 4-ethynylphenyl substituents.

- The compound exists as a light orange to yellow to green powder or crystals .

- Its melting point is 115°C , and it is predicted to boil at 482.6°C .

Preparation Methods

Synthetic Routes: Tris(4-ethynylphenyl)amine can be synthesized through various methods. One common approach involves the reaction of 4-ethynylbenzene with 4-ethynylaniline in the presence of suitable catalysts.

Reaction Conditions: The reaction typically occurs under mild conditions, such as at room temperature or slightly elevated temperatures.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible using standard organic chemistry techniques.

Chemical Reactions Analysis

Reactivity: Tris(4-ethynylphenyl)amine is relatively inert due to the presence of triple bonds in its substituents.

Common Reactions:

Major Products: The primary products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Tris(4-ethynylphenyl)amine serves as a building block in organic synthesis, especially for constructing complex molecules.

Biology: Researchers explore its potential as a fluorescent probe or labeling agent due to its unique structure.

Medicine: While not directly used as a drug, its derivatives may have applications in drug discovery.

Industry: Its use in materials science, such as organic electronics or sensors, is an area of interest.

Mechanism of Action

Targets: The compound’s exact molecular targets are not well-defined, but its conjugated system suggests potential interactions with biomolecules.

Pathways: Further research is needed to elucidate the specific pathways affected by Tris(4-ethynylphenyl)amine.

Comparison with Similar Compounds

Uniqueness: Tris(4-ethynylphenyl)amine stands out due to its triple-bonded substituents and the fused pyridothiadiazine core.

Similar Compounds: While no direct analogs exist, related compounds with ethynyl or pyridothiadiazine moieties may be explored.

Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding.

Properties

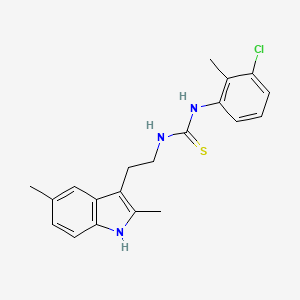

Molecular Formula |

C23H23N3O2S |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

8-(4-ethylphenyl)-3-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |

InChI |

InChI=1S/C23H23N3O2S/c1-3-16-4-6-17(7-5-16)20-12-22(27)26-14-25(15-29-23(26)21(20)13-24)18-8-10-19(28-2)11-9-18/h4-11,20H,3,12,14-15H2,1-2H3 |

InChI Key |

UVQRJXVUYMXFEC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B11424390.png)

![N-(4-acetylphenyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B11424398.png)

![N-{[4-(2-Methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11424400.png)

![(2Z)-2-{2-[(3-chloro-4-fluorophenyl)sulfonyl]hydrazinylidene}-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B11424402.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11424403.png)

![methyl (2Z)-3-benzyl-2-[(3-chloro-4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11424405.png)

![2-[1-(3-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11424406.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11424409.png)

![8-(1,3-Benzodioxol-5-yl)-3-benzyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424411.png)

![3-(4-chlorophenyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11424412.png)

![8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424425.png)

![3-(2-methylphenyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424444.png)

![2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11424448.png)